
7-Fluoro-1,5-naphthyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1,5-naphthyridin-3-ol: is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are bicyclic structures containing two nitrogen atoms in the ring system The presence of a fluorine atom at the 7th position and a hydroxyl group at the 3rd position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Fluoro-1,5-naphthyridin-3-ol can be achieved through various methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds. For instance, the Skraup reaction, which uses glycerol and a catalyst such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate, can be employed . Another method involves the Friedländer reaction, which is a condensation reaction between 2-aminobenzaldehyde and a ketone .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Fluoro-1,5-naphthyridin-3-ol can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
7-Fluoro-1,5-naphthyridin-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of ligands in coordination chemistry and as an intermediate in organic synthesis .
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine:
The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are being explored for their potential to treat various diseases, including cancer and infectious diseases .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for use in advanced materials .
Mechanism of Action
The mechanism of action of 7-Fluoro-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA, leading to the disruption of essential biological processes in pathogens. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1,5-Naphthyridine: The parent compound without the fluorine and hydroxyl substituents.
7-Chloro-1,5-naphthyridin-3-ol: Similar structure with a chlorine atom instead of fluorine.
7-Methyl-1,5-naphthyridin-3-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness:
7-Fluoro-1,5-naphthyridin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
7-fluoro-1,5-naphthyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSFSBXQHKCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

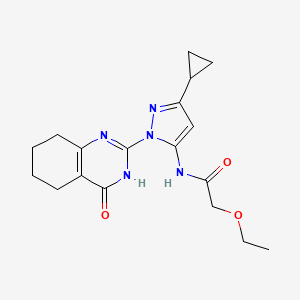
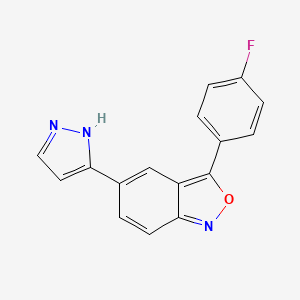

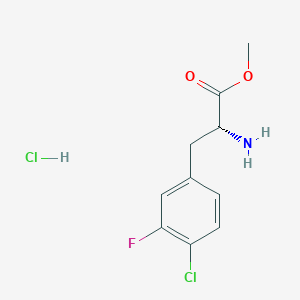
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)
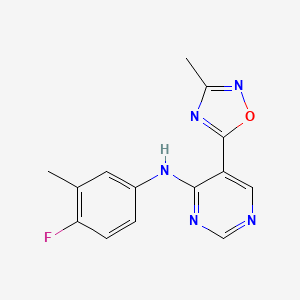

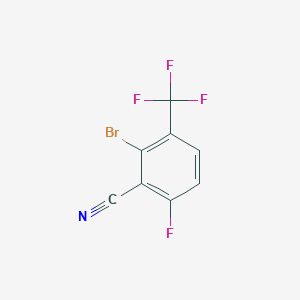
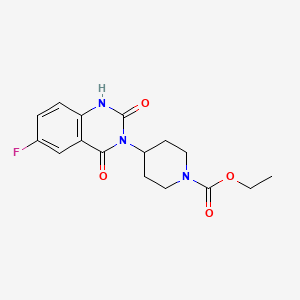

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2783248.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide](/img/structure/B2783249.png)
![(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2783252.png)
